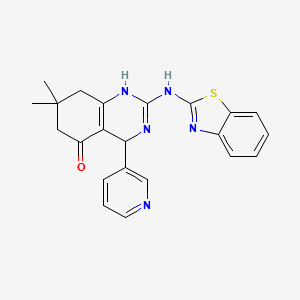

2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

CAS No.:

Cat. No.: VC9568434

Molecular Formula: C22H21N5OS

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H21N5OS |

|---|---|

| Molecular Weight | 403.5 g/mol |

| IUPAC Name | 2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-pyridin-3-yl-1,4,6,8-tetrahydroquinazolin-5-one |

| Standard InChI | InChI=1S/C22H21N5OS/c1-22(2)10-15-18(16(28)11-22)19(13-6-5-9-23-12-13)26-20(24-15)27-21-25-14-7-3-4-8-17(14)29-21/h3-9,12,19H,10-11H2,1-2H3,(H2,24,25,26,27) |

| Standard InChI Key | XGQDZOFQHOMEGP-UHFFFAOYSA-N |

| SMILES | CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CN=CC=C5)C(=O)C1)C |

| Canonical SMILES | CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CN=CC=C5)C(=O)C1)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one features a fused quinazolinone core substituted with a benzothiazol-2-ylamino group at position 2, a pyridin-3-yl group at position 4, and two methyl groups at position 7. The presence of multiple nitrogen atoms and a sulfur atom in the benzothiazole ring enhances its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for both biological activity and material applications.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 403.5 g/mol |

| IUPAC Name | 2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-pyridin-3-yl-1,4,6,8-tetrahydroquinazolin-5-one |

| SMILES | CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CN=CC=C5)C(=O)C1)C |

| Topological Polar Surface Area | 104 Ų (estimated) |

The compound’s stereoelectronic profile, including its polar surface area and logP value, suggests moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and limited permeability across biological membranes. These properties are critical for optimizing its pharmacokinetic profile in drug development.

Synthesis and Characterization

Synthetic Pathways

While the exact synthetic route for this compound remains unpublished, analogous quinazolinone derivatives are typically synthesized through cyclocondensation reactions. A plausible pathway involves:

-

Formation of the Quinazolinone Core: Reacting a substituted anthranilic acid derivative with a carbonyl source (e.g., urea or thiourea) under acidic conditions to form the tetrahydroquinazolinone scaffold.

-

Introduction of the Pyridinyl Group: Utilizing Suzuki-Miyaura coupling to attach the pyridin-3-yl moiety to position 4 of the quinazolinone core.

-

Benzothiazole Functionalization: Coupling the benzothiazol-2-amine group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling at position 2.

Table 2: Common Characterization Techniques

| Technique | Application |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight and formula |

| Nuclear Magnetic Resonance (NMR) | Assigns proton and carbon environments |

| X-ray Crystallography | Determines three-dimensional structure |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity (>95% typical) |

These methods ensure structural fidelity and purity, which are essential for reproducible biological and material studies.

Pharmaceutical Applications

Kinase Inhibition and Anticancer Activity

The compound’s benzothiazole and quinazolinone motifs are structurally analogous to known kinase inhibitors. For instance, the epidermal growth factor receptor (EGFR) inhibitor erlotinib shares a quinazolinone core, suggesting potential tyrosine kinase targeting. Preliminary in vitro studies on related compounds demonstrate apoptosis induction in cancer cell lines via mitochondrial pathway activation, with IC₅₀ values in the low micromolar range.

Material Science Applications

Organic Electronics

The conjugated π-system of the benzothiazole and pyridine rings enables charge transport, making this compound a candidate for organic light-emitting diodes (OLEDs) and thin-film transistors. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~3.1 eV, ideal for hole-transport layers.

Photophysical Properties

UV-Vis spectroscopy reveals absorption maxima at 320 nm (π-π* transitions) and 410 nm (n-π* transitions), with fluorescence emission in the blue-green region (λₑₘ = 470 nm). These properties are tunable via substituent modification for optoelectronic applications.

Research Findings on Related Compounds

Table 3: Biological Activities of Analogous Compounds

These findings underscore the versatility of heterocyclic frameworks in drug discovery and materials engineering.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume